molecular formula C9H11FN2O2S B3276342 3-amino-N-cyclopropyl-4-fluorobenzene-1-sulfonamide CAS No. 639859-24-8

3-amino-N-cyclopropyl-4-fluorobenzene-1-sulfonamide

Cat. No.: B3276342
CAS No.: 639859-24-8
M. Wt: 230.26 g/mol
InChI Key: HCCVCLVGEHDFAC-UHFFFAOYSA-N
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Description

3-Amino-N-cyclopropyl-4-fluorobenzene-1-sulfonamide (CAS: 639859-24-8) is a fluorinated sulfonamide derivative characterized by a cyclopropylamine substituent on the sulfonamide nitrogen and a fluorine atom at the 4-position of the benzene ring. Its molecular weight is 230.26 g/mol, with a purity of 95% in commercial preparations . The compound has been historically supplied by vendors such as Fluorochem, Ambeed, and LGC Standards/Toronto Research Chemicals, though it is currently listed as discontinued across all standard quantities (50 mg–500 mg) . The InChIKey (HCCVCLVGEHDFAC-UHFFFAOYSA-N) confirms its structural uniqueness, particularly the cyclopropyl group, which introduces steric and electronic effects distinct from linear or branched alkyl substituents.

Properties

IUPAC Name

3-amino-N-cyclopropyl-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2S/c10-8-4-3-7(5-9(8)11)15(13,14)12-6-1-2-6/h3-6,12H,1-2,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCVCLVGEHDFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC(=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-cyclopropyl-4-fluorobenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Cyclopropylation: The amino group is then reacted with cyclopropylamine to introduce the cyclopropyl group.

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide.

    Sulfonamidation: Finally, the sulfonamide group is introduced by reacting the compound with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-cyclopropyl-4-fluorobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of sulfinamide or thiol derivatives.

    Substitution: Formation of halogenated or functionalized benzene derivatives.

Scientific Research Applications

3-amino-N-cyclopropyl-4-fluorobenzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-cyclopropyl-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Sulfonamides

The following table summarizes key structural and physicochemical properties of 3-amino-N-cyclopropyl-4-fluorobenzene-1-sulfonamide and analogous compounds:

Compound Molecular Weight (g/mol) Substituents Melting Point Key Structural Features
This compound 230.26 - Cyclopropylamine
- 4-Fluoro
Not reported Compact cyclopropyl group; fluorinated aromatic ring
3-Amino-N-(4-bromophenyl)-4-fluorobenzene-1-sulfonamide 345.19 - 4-Bromophenylamine
- 4-Fluoro
Not reported Bulky bromophenyl group; potential halogen bonding
4-Fluoro-N-(3-methoxypropyl)benzenesulfonamide Not reported - 3-Methoxypropylamine
- 4-Fluoro
Not reported Ether-containing alkyl chain; polar functionality
Example 53 (Chromenone-pyrazolopyrimidine hybrid) 589.1 - Fluoroaryl chromenone
- Pyrazolopyrimidine
175–178°C Extended π-conjugation; multi-heterocyclic core

Structural and Electronic Differences

  • Cyclopropyl vs. Bulky/Branched Groups: The cyclopropyl group in the target compound imposes significant steric hindrance compared to linear chains (e.g., 3-methoxypropyl in ) or aromatic substituents (e.g., 4-bromophenyl in ).
  • Fluorine Position: The 4-fluoro substitution on the benzene ring contrasts with 5-fluoro positioning in the chromenone hybrid compound (Example 53, ), altering electronic distribution and dipole moments.

Functional Implications

  • Biological Activity : Fluorinated sulfonamides are often explored as enzyme inhibitors (e.g., carbonic anhydrase). The cyclopropyl group’s strain energy and conformation may modulate binding affinity compared to less constrained analogs .

Biological Activity

3-amino-N-cyclopropyl-4-fluorobenzene-1-sulfonamide is a sulfonamide compound recognized for its unique structural features, which include a cyclopropyl group, an amino group, and a fluorine atom on a benzene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.

  • Molecular Formula : C10H12FNO2S
  • Molecular Weight : Approximately 230.26 g/mol
  • Structural Characteristics : The presence of the fluorine atom and the cyclopropyl moiety enhances its biological activity compared to structurally similar compounds.

Biological Activity Overview

Research indicates that this compound may exhibit several therapeutic effects, including:

  • Anti-tumor Activity : Similar compounds have shown efficacy in inhibiting tumor growth through their interactions with specific receptors and enzymes.
  • Anti-viral Properties : The compound's mechanism may involve inhibition of viral replication by targeting viral enzymes.
  • Anti-microbial Effects : Its structure suggests potential activity against various bacterial strains.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions often involve non-covalent bonding mechanisms, including hydrogen bonding and hydrophobic interactions, which are crucial for its therapeutic applications.

Comparative Analysis with Similar Compounds

The following table outlines notable compounds that share structural similarities with this compound:

Compound NameKey Differences
N-(3-Amino-phenyl)-benzenesulfonamideLacks fluorine atom, affecting reactivity
N-(4-Amino-phenyl)-4-fluoro-benzenesulfonamideDifferent amino group position
N-(3-Amino-phenyl)-4-chloro-benzenesulfonamideChlorine substitution alters reactivity

The unique combination of the cyclopropyl moiety and fluorine atom in this compound may enhance its biological activity and specificity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-amino-N-cyclopropyl-4-fluorobenzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of sulfonamide derivatives typically involves coupling a sulfonyl chloride with an amine. For this compound, the cyclopropylamine group reacts with a fluorinated benzene sulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide bond . Reaction optimization includes controlling temperature (0–25°C), pH (neutral to slightly basic), and stoichiometric ratios to minimize side products like unreacted intermediates. Purity is monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm), cyclopropyl protons (δ 0.5–1.5 ppm), and sulfonamide NH (δ 3.0–5.0 ppm, depending on solvent). Fluorine substituents are confirmed via ¹⁹F NMR .
  • HPLC : Retention time and peak area quantify purity (>95% required for biological assays).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation pattern .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

  • Methodological Answer : Discrepancies may arise from variations in substituent positioning (e.g., fluorine at para vs. meta), assay conditions (pH, cell lines), or impurities. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 3-amino vs. 3-bromo derivatives) to isolate substituent effects .
  • Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives.
  • Orthogonal Assays : Use biochemical (enzyme inhibition) and cellular (viability assays) models to confirm target engagement .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Convert the free base to a hydrochloride salt to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the sulfonamide or amino moiety.
  • Co-Solvent Systems : Use DMSO/PEG400 mixtures for preclinical formulations while monitoring stability via UV-Vis spectroscopy .

Q. How can computational modeling guide the optimization of this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding poses with enzymes (e.g., carbonic anhydrase) based on the sulfonamide’s zinc-binding affinity.
  • QSAR Models : Corrogate electronic (Hammett σ) and steric parameters (Taft’s Es) with inhibitory potency data from analogs .
  • MD Simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS .

Data Analysis and Experimental Design

Q. How should researchers design dose-ranging studies to evaluate toxicity and efficacy?

  • Methodological Answer :

  • MTD Determination : Use a 3+3 dose-escalation design in rodent models, starting at 10 mg/kg (based on IC₅₀ values from in vitro assays). Monitor liver/kidney biomarkers (ALT, creatinine) .
  • PK/PD Modeling : Collect plasma samples at 0, 1, 4, 8, 24 h post-dose to calculate AUC, Cmax, and half-life. Link exposure to efficacy endpoints (e.g., tumor volume reduction) .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
  • LC-MS/MS : Identify degradation products (e.g., des-fluoro or cyclopropane ring-opened derivatives) via fragmentation patterns .
  • XRD : Monitor crystallinity changes that may affect solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-cyclopropyl-4-fluorobenzene-1-sulfonamide
Reactant of Route 2
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3-amino-N-cyclopropyl-4-fluorobenzene-1-sulfonamide

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